N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine
Overview
Description
“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .
Synthesis Analysis
Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .Scientific Research Applications
Dual Inhibitor Properties
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, through its derivatives, has been identified as a potential dual inhibitor of cholinesterase and monoamine oxidase. This characteristic may make it valuable in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Synthesis and Structural Evaluation
Efficient synthesis methods for compounds like N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine have been explored, employing techniques such as the Ullmann-type intramolecular arylamination using the CuI-K3PO4-DMF system. These methods are significant for the preparation of N-alkylated and N-arylated derivatives of related compounds (Melkonyan, Karchava, & Yurovskaya, 2008).
Neurotransmitter and Behavior Effects in Rat Models
Studies on novel compounds targeting monoamine oxidases and cholinesterases, which include the benzylpiperidine moiety and indolyl propargylamino moiety, similar to the structure of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, have shown significant effects on cerebral amine neurotransmitter systems and neuroprotective activity in rat models. This research is pivotal in understanding the therapeutic potential of these compounds in neurodegenerative disorders (Stasiak et al., 2014).
Applications in Synthesis of Other Compounds
In addition, the chemical structure of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine serves as a framework for the synthesis of other pharmacologically relevant compounds. Techniques such as Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles have been applied to produce compounds with similar structures, which are useful in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVFOQQWDUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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